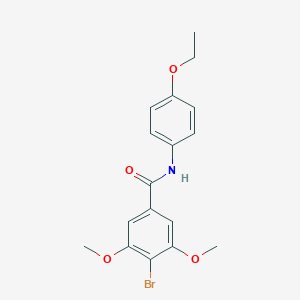
1-(4-Ethylpiperazin-1-yl)-2-phenylethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Ethylpiperazin-1-yl)-2-phenylethanone, also known as N-ethyl-4-piperidone (NEP), is a chemical compound that has gained significant attention in the field of scientific research. NEP is a ketone derivative that is commonly used as a precursor in the synthesis of various pharmaceuticals and other organic compounds.
Mechanism of Action
NEP acts as an intermediate in the synthesis of various pharmaceuticals and other organic compounds. The mechanism of action of NEP involves the reaction between NEP and other organic compounds to form the desired product. NEP is commonly used as a precursor in the synthesis of various drugs, including antihistamines, analgesics, and anticonvulsants.
Biochemical and Physiological Effects:
NEP does not have any known biochemical or physiological effects on its own. However, NEP is commonly used as a precursor in the synthesis of various pharmaceuticals and other organic compounds, which may have biochemical and physiological effects.
Advantages and Limitations for Lab Experiments
The advantages of using NEP in lab experiments include its high yield and its ability to act as a precursor in the synthesis of various pharmaceuticals and other organic compounds. However, the limitations of using NEP in lab experiments include its potential toxicity and the need for specialized equipment and procedures to handle it safely.
Future Directions
There are several future directions for the research and development of NEP. One potential direction is the synthesis of new pharmaceuticals and other organic compounds using NEP as a precursor. Another potential direction is the development of new methods for the synthesis of NEP with higher yield and purity. Additionally, there is potential for the development of new applications for NEP in fields such as fragrance and flavor production.
Synthesis Methods
NEP can be synthesized through a variety of methods, including the reaction between 4-ethylpiperazine and ethyl chloroacetate, followed by hydrolysis and decarboxylation. Another common method involves the reaction between 4-ethylpiperazine and ethyl acetoacetate, followed by acid-catalyzed hydrolysis and decarboxylation. The yield of NEP synthesis can be improved by using a solvent such as dimethylformamide or dimethyl sulfoxide.
Scientific Research Applications
NEP has gained significant attention in the field of scientific research due to its potential applications in the synthesis of pharmaceuticals and other organic compounds. NEP is commonly used as a precursor in the synthesis of various drugs, including antihistamines, analgesics, and anticonvulsants. NEP is also used in the synthesis of other organic compounds, such as fragrances and flavors.
properties
Product Name |
1-(4-Ethylpiperazin-1-yl)-2-phenylethanone |
|---|---|
Molecular Formula |
C14H20N2O |
Molecular Weight |
232.32 g/mol |
IUPAC Name |
1-(4-ethylpiperazin-1-yl)-2-phenylethanone |
InChI |
InChI=1S/C14H20N2O/c1-2-15-8-10-16(11-9-15)14(17)12-13-6-4-3-5-7-13/h3-7H,2,8-12H2,1H3 |
InChI Key |
ZKLSFAKJJJDQSA-UHFFFAOYSA-N |
SMILES |
CCN1CCN(CC1)C(=O)CC2=CC=CC=C2 |
Canonical SMILES |
CCN1CCN(CC1)C(=O)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-(benzyloxy)phenyl]-4-(3-methoxyphenyl)-1-piperazinecarboxamide](/img/structure/B253178.png)


![2-(4-chloro-2-methylphenoxy)-N-[2-(2-thienyl)ethyl]acetamide](/img/structure/B253192.png)
![3-methyl-N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B253193.png)

![N-[2-(2-thienyl)ethyl]-1-naphthamide](/img/structure/B253199.png)



![4-bromo-N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B253212.png)
![3,4,5-trimethoxy-N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B253214.png)
![3-iodo-N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B253215.png)
![Methyl 4-[(3,3-dimethylbutanoyl)amino]benzoate](/img/structure/B253216.png)